7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
CAS No.: 57625-51-1
Cat. No.: VC2676103
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
![7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one - 57625-51-1](/images/structure/VC2676103.png)
Specification
CAS No. | 57625-51-1 |
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Molecular Formula | C15H17NO2 |
Molecular Weight | 243.3 g/mol |
IUPAC Name | 4-hydroxy-3-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one |
Standard InChI | InChI=1S/C15H17NO2/c1-2-5-12-14(17)11-8-3-6-10-7-4-9-16(13(10)11)15(12)18/h3,6,8,17H,2,4-5,7,9H2,1H3 |
Standard InChI Key | YNKWZUUUFSSUCU-UHFFFAOYSA-N |
SMILES | CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Canonical SMILES | CCCC1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Introduction
Structural Characteristics and Classification
7-Hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one features a tricyclic framework consisting of a quinoline core with an annelated partially hydrogenated pyridine ring. The compound contains several key structural elements that contribute to its chemical behavior and potential biological activity:
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A 7-hydroxy group that can participate in hydrogen bonding
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A 6-propyl substituent that increases lipophilicity
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A 5-oxo (ketone) functional group
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A partially hydrogenated pyridine ring fused to the quinoline core
The molecule belongs to the broader pyrido[3,2,1-ij]quinoline family, which has been investigated for various pharmacological properties. The structural arrangement provides a unique spatial configuration that may influence receptor binding and biological activity profiles. Related compounds in this family have demonstrated significant diuretic properties, suggesting potential applications in treating conditions requiring regulation of fluid balance .
Pharmacological Properties and Biological Activity
Structure-Activity Relationships
The specific substitution pattern in 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one may significantly influence its pharmacological profile. Research on related compounds has highlighted several important structure-activity relationships:
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The 7-hydroxy group appears essential for biological activity in this class of compounds
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The presence of the additional methylene unit in the pyrido[3,2,1-ij]quinoline scaffold (compared to pyrrolo[3,2,1-ij]quinoline analogs) has been shown to enhance diuretic properties
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The propyl substituent at position 6 may contribute to increased lipophilicity, potentially affecting pharmacokinetic properties and receptor interactions
Analytical Methods and Characterization
For the characterization of 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, several analytical techniques would be applicable, based on methodologies used for similar compounds:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be effective for purity determination and quantitative analysis. For related compounds, researchers have employed methods such as:
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Reverse-phase HPLC with UV detection
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
Structural Confirmation
Multiple complementary techniques would typically be employed for structural confirmation:
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Elemental analysis to confirm empirical formula
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NMR spectroscopy (1H, 13C) for structural elucidation
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared spectroscopy to identify functional groups (particularly the 7-hydroxy and 5-oxo functionalities)
Comparative Analysis with Related Compounds
The relationship between 7-hydroxy-6-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one and other structurally similar compounds provides valuable context for understanding its potential properties. The following table compares key structural features with related compounds that have demonstrated bioactivity:
Current Research Status and Future Perspectives
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Comprehensive structure-activity relationship studies to optimize biological activity
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Detailed investigation of mechanism of action, particularly regarding potential aldosterone synthase inhibition
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Preclinical evaluation of pharmacokinetic properties and safety profile
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Exploration of synthetic methodologies to enable efficient preparation and structural modification
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